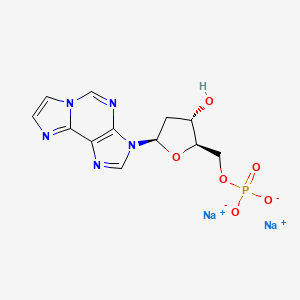
1,n6-Etheno-2-deoxyadenosine 5-*monoph osphate sod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt is a fluorescent analog of adenosine 5-monophosphate. It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm . This compound is used as a probe for adenosine 5-monophosphate-related systems due to its detectability at low concentrations .
Preparation Methods
The synthetic routes and reaction conditions for 1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt involve the deprotonation of the phosphate OH group of 1,n6-etheno-2-deoxyadenosine 5-monophosphate . The industrial production methods are not explicitly detailed in the available literature, but the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include chloroethylene oxide and chloroacetaldehyde, which are reactive metabolites of vinyl chloride . The major products formed from these reactions are exocyclic DNA adducts, such as 1,n6-ethenodeoxyadenosine .
Scientific Research Applications
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt involves its incorporation into DNA, where it forms exocyclic DNA adducts. These adducts are highly mutagenic and can lead to targeted mutations in mammalian cells . The molecular targets and pathways involved include the DNA replication machinery, which incorporates the compound into the DNA strand, leading to mutations and potential carcinogenesis .
Comparison with Similar Compounds
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt is unique due to its fluorescent properties and its ability to form highly mutagenic DNA adducts. Similar compounds include:
1,n6-Ethenoadenosine 5-monophosphate sodium salt: Another fluorescent analog of adenosine 5-monophosphate with similar excitation and emission wavelengths.
2’-deoxyadenosine 5’-monophosphate: The functional parent of 1,n6-etheno-2’-deoxyadenosine 5’-monophosphate.
These compounds share similar structures and functions but differ in their specific applications and properties.
Properties
Molecular Formula |
C12H12N5Na2O6P |
|---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H14N5O6P.2Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;;/h1-2,5-9,18H,3-4H2,(H2,19,20,21);;/q;2*+1/p-2/t7-,8+,9+;;/m0../s1 |
InChI Key |
BBPBSDIPGSWFKJ-CVTHISEESA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















